エピボルデノン

概要

説明

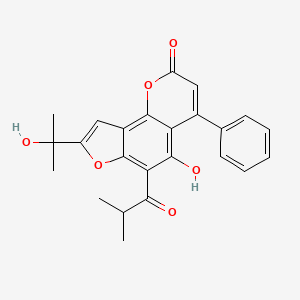

Epiboldenone, also known as 17α-Boldenone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is structurally similar to boldenone, differing only in the position of the double bond in the steroid nucleus.

科学的研究の応用

Epiboldenone has been explored for various scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and detection

Biology: Investigated for its effects on muscle growth and development in animal models

Medicine: Studied for potential therapeutic applications in treating muscle wasting diseases and other conditions

Industry: Utilized in the development of veterinary pharmaceuticals and performance-enhancing drugs

作用機序

Target of Action

Epiboldenone, also known as 17α-Boldenone, is an anabolic steroid that has been detected in the urine of animals . . Therefore, it’s plausible that Epiboldenone may also interact with aldosterone receptors.

Mode of Action

Based on its structural similarity to eplerenone, it may bind to mineralocorticoid receptors, thereby blocking the binding of aldosterone . Aldosterone is a hormone that increases blood pressure primarily by inducing sodium and water retention . By blocking aldosterone, Epiboldenone could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .

Biochemical Pathways

Given its potential role as an aldosterone receptor antagonist, it may impact the renin-angiotensin-aldosterone system (raas), a critical regulator of blood pressure and fluid balance .

Result of Action

If it acts similarly to eplerenone, it could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .

生化学分析

Biochemical Properties

Epiboldenone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with androgen receptors, which are crucial for its anabolic effects. The binding of Epiboldenone to these receptors initiates a cascade of biochemical reactions that promote protein synthesis and muscle growth. Additionally, Epiboldenone interacts with enzymes involved in steroid metabolism, influencing the conversion and activity of other steroids in the body .

Cellular Effects

Epiboldenone exerts various effects on different cell types and cellular processes. In muscle cells, it enhances protein synthesis, leading to increased muscle mass and strength. It also influences cell signaling pathways, particularly those related to muscle growth and repair. Epiboldenone has been shown to modulate gene expression, upregulating genes involved in muscle hypertrophy and downregulating those associated with muscle atrophy. Furthermore, it affects cellular metabolism by increasing the uptake and utilization of amino acids, which are essential for protein synthesis .

Molecular Mechanism

The molecular mechanism of Epiboldenone involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, Epiboldenone-receptor complexes translocate to the nucleus, where they bind to specific DNA sequences and modulate the transcription of target genes. This results in the activation of anabolic pathways and the suppression of catabolic pathways. Additionally, Epiboldenone can inhibit the activity of enzymes involved in steroid metabolism, thereby increasing the bioavailability of other anabolic steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epiboldenone have been observed to change over time. Initially, there is a rapid increase in protein synthesis and muscle growth, which stabilizes after prolonged exposure. The stability and degradation of Epiboldenone are also important factors, as its effects can diminish over time due to metabolic breakdown. Long-term studies have shown that continuous exposure to Epiboldenone can lead to sustained muscle growth and improved muscle function, although the rate of growth may decrease over time .

Dosage Effects in Animal Models

The effects of Epiboldenone vary with different dosages in animal models. At low doses, it promotes muscle growth and enhances physical performance without significant adverse effects. At higher doses, Epiboldenone can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve noticeable anabolic effects, but exceeding this threshold can lead to toxicity and adverse reactions .

Metabolic Pathways

Epiboldenone is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as 5α-reductase and aromatase, which are involved in the conversion of steroids to their active forms. Epiboldenone can also influence metabolic flux by altering the levels of metabolites involved in anabolic and catabolic processes. This modulation of metabolic pathways contributes to its overall anabolic effects .

Transport and Distribution

Within cells and tissues, Epiboldenone is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the bloodstream. Epiboldenone’s distribution is influenced by its affinity for different tissues, with higher concentrations observed in muscle tissues due to its anabolic properties. The localization and accumulation of Epiboldenone in specific tissues are crucial for its effectiveness and potential side effects .

Subcellular Localization

Epiboldenone’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors and other cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The subcellular localization of Epiboldenone is essential for its ability to modulate gene expression and cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

Epiboldenone can be synthesized through several chemical routes. One common method involves the oxidation of boldenone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the 17α-epimer .

Industrial Production Methods

Industrial production of epiboldenone often involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Epiboldenone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

Substitution: Reactions where functional groups are replaced with others, often using halogenating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield less oxidized forms .

類似化合物との比較

Similar Compounds

Boldenone: Structurally similar but differs in the position of the double bond.

Testosterone: The parent compound from which epiboldenone is derived.

Nandrolone: Another anabolic steroid with similar anabolic effects

Uniqueness

Epiboldenone is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a different binding affinity for androgen receptors compared to other steroids, leading to variations in its anabolic and androgenic effects .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHSRDYCUFFLA-KZYORJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474528 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-18-7 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is epiboldenone detected in biological samples?

A: A high-throughput ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be used to detect epiboldenone in equine plasma. [] This method involves liquid-liquid extraction of the analyte from plasma using methyl tert-butyl ether (MTBE), followed by separation using a C18 column. Detection and quantification are achieved through selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. Importantly, this method can differentiate epiboldenone from its epimer, boldenone, through baseline chromatographic separation. []

Q2: What other compounds related to epiboldenone are often monitored in doping control?

A: Both boldione (1,4-androstadien-3,17-dione) and boldenone are often monitored alongside epiboldenone in doping control, particularly in the context of equine sports. [, ] These compounds are all classified as anabolic and androgenic steroids (AASs) and are prohibited by organizations like the World Anti-Doping Agency (WADA) and the Association of Racing Commissioners International (ARCI). [, ] The detection of boldione metabolites, including boldenone and epiboldenone, in urine samples can indicate the use of boldione as a performance-enhancing drug. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

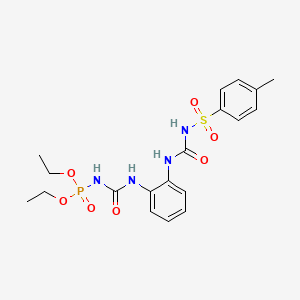

![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate](/img/structure/B1247121.png)

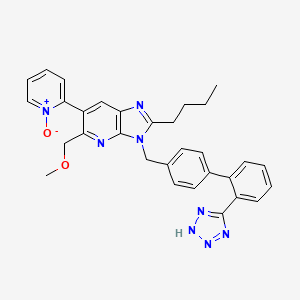

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

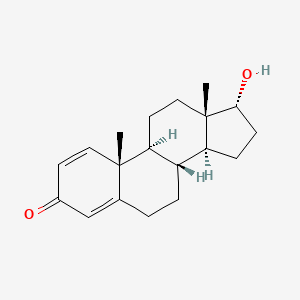

![(8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1247125.png)

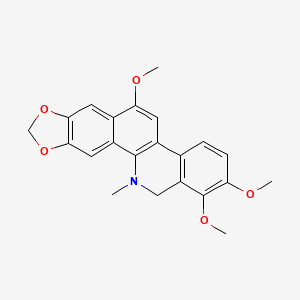

![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)